1-(3,4,5-Trimethoxyphenyl)cyclopropanecarboxylic acid
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Overview
Description
1-(3,4,5-Trimethoxyphenyl)cyclopropanecarboxylic acid is a compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 3,4,5-trimethoxyphenyl group
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclopropanecarboxylic acid typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of strong bases such as sodium ethoxide and solvents like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(3,4,5-Trimethoxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)cyclopropanecarboxylic acid can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy and antibacterial treatments, respectively. The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16O5 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O5/c1-16-9-6-8(13(4-5-13)12(14)15)7-10(17-2)11(9)18-3/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
UMQOVVJBFPYCPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2(CC2)C(=O)O |
Origin of Product |
United States |
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